HK2 Inhibitory Potency of Benitrobenrazide vs. In-Class Comparators
Benitrobenrazide demonstrates a sub-micromolar IC50 against HK2, a potency level not matched by widely used glycolysis inhibitors 2-Deoxyglucose (2-DG) and 3-Bromopyruvate (3-BP) in comparable assays. BNBZ exhibits an IC50 of 0.53 ± 0.13 µM for HK2 enzymatic inhibition [1]. In contrast, 2-DG, a glucose analog, is an indirect and non-selective inhibitor of glycolysis with a reported IC50 for dissociating HK2 from mitochondria of 92 nM, but its primary mechanism is through competitive inhibition of glucose phosphorylation, and it does not show the same direct, high-affinity binding to HK2 [2]. Furthermore, the HK2 inhibitor 3-BP exhibits low micromolar cytotoxicity against cancer cell lines (e.g., 16.3 - 27.8 µM), which is a different metric than direct enzymatic inhibition [3].
| Evidence Dimension | HK2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.53 ± 0.13 µM [1] |
| Comparator Or Baseline | 2-Deoxyglucose: 0.092 µM (IC50 for HK2 dissociation from VDAC1) [2]; 3-Bromopyruvate: Cytotoxicity IC50 values of 16.3-27.8 µM across multiple cancer cell lines [3] |
| Quantified Difference | BNBZ demonstrates a >30-fold lower IC50 for HK2 enzymatic inhibition compared to the cytotoxic potency of 3-BP in cell assays, and a well-defined direct inhibitory mechanism distinct from 2-DG's indirect effects. |
| Conditions | In vitro enzyme assay for BNBZ; in vitro HK2-VDAC1 dissociation assay for 2-DG; cell viability assay for 3-BP. |
Why This Matters
The quantified sub-micromolar potency of BNBZ, supported by direct binding studies, provides a clear and measurable advantage for researchers requiring a potent and well-characterized HK2 inhibitor compared to less potent or indirect alternatives.
- [1] Zheng M, Wu C, Yang K, Yang Y, Liu Y, Gao S, et al. Novel selective hexokinase 2 inhibitor Benitrobenrazide blocks cancer cells growth by targeting glycolysis. Pharmacol Res. 2021 Feb;164:105367. View Source
- [2] Mathupala SP, Ko YH, Pedersen PL. Hexokinase II: cancer's double-edged sword acting as both facilitator and gatekeeper of malignancy when bound to mitochondria. Oncogene. 2006 Aug 7;25(34):4777-86. View Source
- [3] Cao Y, Wang X, Li Y, Evers M, Zhang H, Chen X. Novel Hydrazone Derivatives of 3-Bromopyruvate: Synthesis, Evaluation of the Cytotoxic Effects, Molecular Docking and ADME Studies. Molecules. 2022 Apr 19;27(8):2647. View Source
